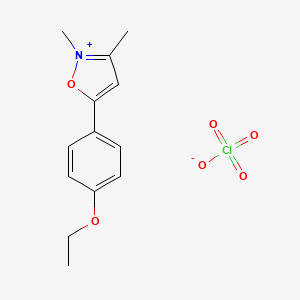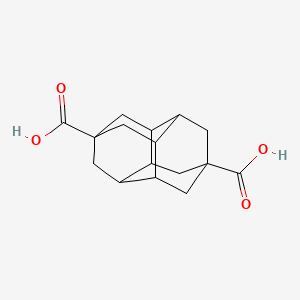
Potassium 3-amino-propylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-amino-propylamide is a novel alkamide superbase known for its exceptional reactivity. It is highly soluble in and stable toward excess amine, making it extremely reactive in a variety of prototropic processes . This compound is only slightly aggregated even in 1.0 M solution, which contributes to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 3-amino-propylamide can be synthesized through the reaction of potassium hydride with 1,3-diaminopropane. This reaction generates the superbase in situ, which is then used in various organic reactions . The preparation involves the deprotonation of the amine group by potassium hydride, leading to the formation of the highly reactive this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of potassium hydride and 1,3-diaminopropane remains the standard method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 3-amino-propylamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other oxidation products.
Reduction: It can reduce certain functional groups, although this is less common.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides from acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Acyl chlorides and anhydrides are commonly used reagents.
Major Products Formed: The major products formed from these reactions include various amides, nitriles, and other nitrogen-containing compounds. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
Potassium 3-amino-propylamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium 3-amino-propylamide involves its role as a superbase. It deprotonates various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets include carbonyl compounds, alkynes, and other electrophilic species. The pathways involved include the formation of highly reactive intermediates that drive the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Potassium tert-butoxide: Another strong base used in organic synthesis.
Sodium hydride: A commonly used base in various chemical reactions.
Lithium diisopropylamide: A strong base used in deprotonation reactions.
Uniqueness: Potassium 3-amino-propylamide is unique due to its high solubility, stability, and exceptional reactivity. Unlike other bases, it remains only slightly aggregated even in concentrated solutions, which enhances its effectiveness in various chemical processes .
Propriétés
Numéro CAS |
56038-00-7 |
|---|---|
Formule moléculaire |
C3H9KN2 |
Poids moléculaire |
112.22 g/mol |
Nom IUPAC |
potassium;3-aminopropylazanide |
InChI |
InChI=1S/C3H9N2.K/c4-2-1-3-5;/h4H,1-3,5H2;/q-1;+1 |
Clé InChI |
GXBBCEZQOPFZFX-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C[NH-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
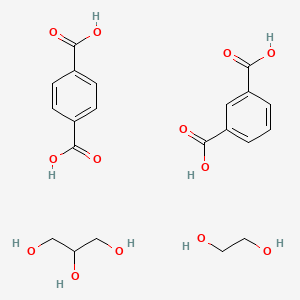
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
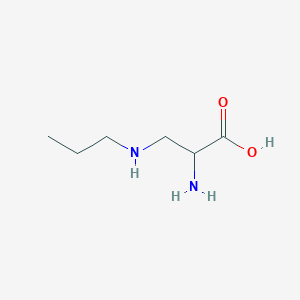
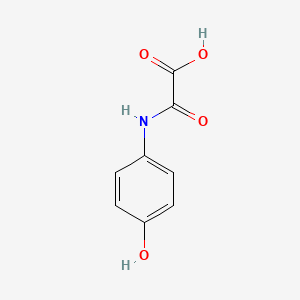

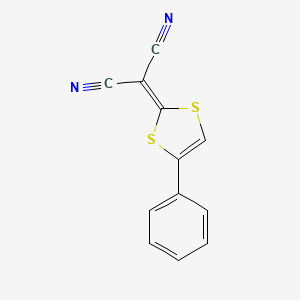
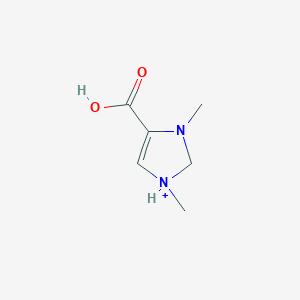

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
